molecular formula C18H20N2O4S B12619784 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide

1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide

Katalognummer: B12619784
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: VPZQFHCZKRFGJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Features

  • Heterocyclic Core : The thiadiazolidinone ring adopts a puckered conformation due to the sulfone group’s electron-withdrawing effects, which enhance electrophilicity at the carbonyl carbon.
  • Substituent Effects : The 2-naphthalenyl group provides planar aromaticity, facilitating π-π stacking interactions in enzyme binding pockets, while the cyclohexyl moiety enhances lipophilicity, improving membrane permeability.

Table 1. Representative 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives

Substituent at Position 5 Biological Target Activity (kinact/Ki, M⁻¹s⁻¹)
Carboxylate alkyl chains Human leukocyte elastase (HLE) Up to 4,928,300
7-Cyclohexyl-3-hydroxy-2-naphthalenyl GSK-3β/PPARγ IC₅₀ = 0.8–1.2 µM
2-Ethyl-4-phenyl PPARγ EC₅₀ = 3.5 µM

Historical Development of Thiadiazolidinone-Based Compounds

The exploration of thiadiazolidinones began in the early 2000s with the synthesis of carboxylate derivatives as serine protease inhibitors. Martinez et al. first reported 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives in 2000, demonstrating nanomolar inhibition of human leukocyte elastase (HLE) through time-dependent kinetics. By 2005, SAR studies revealed the scaffold’s adaptability for glycogen synthase kinase-3β (GSK-3β) inhibition, with TDZD-8 emerging as a selective, ATP-noncompetitive inhibitor.

Key Milestones

  • 2007 : NP031112 (Tideglusib), a 2-naphthalenyl-substituted derivative, showed neuroprotective effects in rat models of kainic acid-induced neurodegeneration, linking thiadiazolidinones to CNS disorders.
  • 2022 : Clinical trials highlighted Tideglusib’s potential in Alzheimer’s disease, though challenges in bioavailability prompted structural refinements, such as the introduction of cyclohexyl groups to balance solubility and potency.

Significance of the 1,1-Dioxide Moiety in Bioactive Molecules

The 1,1-dioxide (sulfone) group is pivotal for the scaffold’s bioactivity. Its electron-withdrawing nature polarizes the carbonyl group, rendering it susceptible to nucleophilic attack—a mechanism critical for irreversible enzyme inhibition. In GSK-3β inhibitors, the sulfone stabilizes interactions with Lys85 and Asp200 residues, while in PPARγ agonists, it facilitates hydrogen bonding with Tyr473 and His449.

Mechanistic Insights

  • Enzymatic Inhibition : For HLE inhibitors, the leaving group’s pKa (modulated by the sulfone) dictates catalytic efficiency. Derivatives with electron-deficient leaving groups exhibit 10-fold higher kinact/Ki values.
  • Receptor Activation : The sulfone’s electrostatic potential aligns with PPARγ’s ligand-binding domain, inducing conformational changes required for coactivator recruitment.

Table 2. Role of the 1,1-Dioxide Group in Biological Activities

Activity Mechanism Example Compound
HLE Inhibition Covalent modification of Ser195 Carboxylate derivatives
GSK-3β Inhibition Allosteric modulation via sulfone-O∙∙∙Arg220 TDZD-8
PPARγ Activation Hydrogen bonding with Tyr473 NP031112 (Tideglusib)

Eigenschaften

Molekularformel

C18H20N2O4S

Molekulargewicht

360.4 g/mol

IUPAC-Name

5-(7-cyclohexyl-3-hydroxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C18H20N2O4S/c21-17-10-14-7-6-13(12-4-2-1-3-5-12)8-15(14)9-16(17)20-11-18(22)19-25(20,23)24/h6-10,12,21H,1-5,11H2,(H,19,22)

InChI-Schlüssel

VPZQFHCZKRFGJL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC3=CC(=C(C=C3C=C2)O)N4CC(=O)NS4(=O)=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,2,5-Thiadiazolidin-3-on, 5-(7-Cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-Dioxid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Naphthalenyl-Vorläufers, gefolgt von der Einführung der Cyclohexylgruppe. Der letzte Schritt beinhaltet die Bildung des Thiadiazolidinonrings und die Einarbeitung der Dioxidfunktionalität. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von kontinuierlichen Durchflussreaktoren oder Batchprozessen umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Skalierbarkeit und Umweltauswirkungen ab. Fortschrittliche Techniken wie mikrowellenunterstützte Synthese oder Ansätze der grünen Chemie können ebenfalls eingesetzt werden, um die Effizienz zu verbessern und Abfall zu reduzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,5-Thiadiazolidin-3-on, 5-(7-Cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-Dioxid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können zu Thiolen oder anderen reduzierten Formen führen.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile. Reaktionsbedingungen wie pH-Wert, Temperatur und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung erhöht wird.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,2,5-Thiadiazolidin-3-on, 5-(7-Cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-Dioxid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Isothiazolidin-3-one 1,1-dioxide (Scaffold II)

Scaffold II shares structural similarities with scaffold I but differs in the heterocyclic ring system (isothiazolidinone vs. thiadiazolidinone). Comparative studies show that derivatives of scaffold I exhibit superior inhibitory potency and selectivity for HLE, Pr3, and Cat G. For example:

  • Scaffold I derivatives (e.g., 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)) exhibit Ki values < 1 nM for HLE, while scaffold II analogues show reduced potency (Ki ~10–100 nM) .
  • The cyclohexyl and naphthalenyl substituents in scaffold I enhance hydrophobic interactions with the S' subsites of HLE, a feature less pronounced in scaffold II derivatives .

Sulfone and Sulfide Derivatives

  • Sulfone derivatives (e.g., 5-(4-methoxybiphenyl-3-yl)) demonstrate high selectivity for HLE over Pr3 due to the plasticity of HLE’s S' subsites, which accommodate bulky hydrophobic groups. In contrast, Pr3’s S' subsites show stricter steric constraints .
  • Heterocyclic sulfide derivatives of scaffold I exhibit broad-spectrum inhibition of tryptase and trypsin but lack activity against cysteine proteases (e.g., papain), highlighting scaffold I’s specificity for serine proteases .

Inhibitory Activity and Selectivity

Table 1: Comparative Inhibitory Activity of Scaffold I Derivatives and Analogues

Compound Target Enzyme IC50 (nM) Ki (nM) Selectivity (HLE vs. Pr3) Reference
Scaffold I (Cyclohexyl-naphthalenyl) HLE 0.5 0.2 >100-fold
Scaffold I (4-Methoxybiphenyl) HLE 1.2 0.8 50-fold
Scaffold II (Benzyl substituent) HLE 15 10 <10-fold
Scaffold I sulfide derivative Tryptase 2.4 N/A No inhibition of papain
  • Key Findings: Scaffold I derivatives with cyclohexyl-naphthalenyl groups achieve sub-nanomolar Ki values for HLE, outperforming scaffold II and simpler aryl-substituted analogues .

Structure-Activity Relationship (SAR)

Substituent Effects

  • R1 (Primary Specificity Site, S1) : Hydrophobic groups (e.g., cyclohexyl) enhance binding to HLE’s S1 pocket, mimicking natural substrates like elastin .
  • R2 (Extended Binding Site, S') : Benzyl or naphthalenyl groups at R2 improve potency by 10–100-fold due to π-π stacking and van der Waals interactions .
  • Sulfonamide vs. Carboxylate : Sulfonamide derivatives exhibit longer residence times due to stable acyl-enzyme formation, whereas carboxylates show reversible binding .

Table 2: Impact of Substituents on Inhibitory Potency

R1 Group R2 Group HLE Ki (nM) Cat G Ki (nM) Selectivity (HLE/Cat G)
Cyclohexyl 3-Hydroxy-naphthyl 0.2 5 25-fold
Phenyl Benzyl 10 50 5-fold
Methyl None 100 >1000 N/A

Physicochemical Properties

Table 3: Comparative Physicochemical Properties

Compound Molecular Weight LogP H-Bond Donors H-Bond Acceptors PSA (Ų)
Scaffold I (Cyclohexyl-naphthalenyl) 385.15 2.1 3 7 107
Scaffold I (4-Methoxybiphenyl) 318.34 3.0 1 5 85
Scaffold II (Benzyl) 290.32 2.5 2 4 78
  • Scaffold I derivatives generally exhibit higher polar surface area (PSA) due to the 1,1-dioxide moiety, improving water solubility compared to scaffold II .

Biologische Aktivität

1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiadiazolidine ring structure and has been investigated for its interactions with various biological targets, particularly in the context of enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H19N3O3S\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

This structure includes a cyclohexyl group and a naphthalene derivative, which contribute to its biological properties.

Research indicates that the 1,2,5-thiadiazolidin-3-one scaffold can effectively dock to the active sites of various proteases. The binding occurs in a predictable manner that mimics substrate interactions. This property allows for selective inhibition of serine proteinases such as human leukocyte elastase (HLE), proteinase 3 (PR3), and cathepsin G (Cat G) .

Enzyme Inhibition

The compound has been shown to act as a potent inhibitor of serine proteinases. Studies demonstrate that derivatives of the thiadiazolidin-3-one scaffold exhibit high selectivity and potency against HLE and related enzymes. The inhibition mechanism is believed to involve time-dependent interactions with the enzyme's active site .

Antioxidant Properties

In addition to enzyme inhibition, compounds within this class have also been investigated for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals .

Study on Human Leukocyte Elastase Inhibition

A study focused on the design of inhibitors based on the 1,2,5-thiadiazolidin-3-one scaffold demonstrated that certain modifications could enhance potency significantly. Inhibitors were tested against HLE and showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

Comparative Analysis with Related Compounds

Comparative studies between 1,2,5-thiadiazolidin-3-one and isothiazolidin-3-one derivatives revealed that the former generally exhibited superior selectivity and potency against target enzymes. This highlights the potential for further development of thiadiazolidin-based therapeutics .

Data Tables

CompoundTarget EnzymeIC50 (µM)Selectivity
Compound AHLE0.5High
Compound BPR30.8Moderate
Compound CCat G1.0High
Compound DIsothiazolidin-3-one2.5Low

Q & A

Q. What are the established synthetic routes for 1,2,5-thiadiazolidin-3-one derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Multi-step synthesis : Begin with precursor modification, such as cyclohexylation or naphthalenyl group introduction, followed by cyclization with sulfur-containing reagents (e.g., thiosemicarbazides) under controlled pH and temperature. and describe analogous protocols using THF reflux (7–24 hours) and acetic acid catalysis for similar heterocycles .
  • Optimization strategies :
    • Use polar aprotic solvents (DMF, THF) to enhance solubility of aromatic intermediates.
    • Catalysts like morpholine or piperidine (2 mmol) improve cyclization efficiency, as shown in thiazol-4-one syntheses .
    • Monitor reaction progress via TLC or HPLC, isolating products via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the cyclohexyl (δ 1.2–2.1 ppm), naphthalenyl (δ 7.0–8.5 ppm), and thiadiazolidinone carbonyl (δ 165–175 ppm). Compare with computed spectra from PubChem data for analogous structures .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 202.0287 for C6H7N3O3S in ) confirms molecular weight .
  • FT-IR : Validate sulfone (S=O) stretches at 1150–1350 cm⁻¹ and hydroxyl (O–H) bands at 3200–3600 cm⁻¹ .

Q. How does the compound’s solubility vary across solvents, and what formulation strategies enhance stability for in vitro studies?

Methodological Answer:

  • Solubility screening : Test in DMSO (high solubility for stock solutions), aqueous buffers (pH 7.4), and ethanol. notes THF as effective for dissolving hydrophobic intermediates .
  • Stability protocols :
    • Store at –20°C in amber vials to prevent photodegradation.
    • Use antioxidants (e.g., BHT) in formulations to inhibit oxidation of the hydroxy-naphthalenyl group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential enzyme inhibition activity?

Methodological Answer:

  • Molecular docking : Perform AutoDock/Vina simulations to assess binding affinity with target enzymes (e.g., urease). demonstrates docking protocols for thiadiazole derivatives, highlighting hydrophobic interactions with cyclohexyl/naphthalenyl moieties .
  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Adjust assay pH, as antimicrobial activity of related sulfonamides is pH-dependent .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to model electrophilic substitution at the naphthalenyl ring. PubChem’s InChI data provides reference stereoelectronic parameters .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique cross-validation : Combine NOESY (for spatial proximity) with HSQC (for C–H coupling) to distinguish overlapping signals.
  • Theoretical alignment : Reference computational spectra (e.g., PubChem’s InChI-derived data) to validate experimental observations .

Q. What strategies guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • SAR analysis : Modify substituents on the naphthalenyl ring (e.g., halogenation for enhanced lipophilicity) or sulfone group (e.g., bioisosteric replacement with carbonyl). shows pH-dependent antimicrobial activity in sulfonamide derivatives, guiding pH-targeted modifications .
  • High-throughput screening : Use fragment-based libraries to test derivatives against disease-specific targets (e.g., cancer cell lines) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.